
4'-O-Methyllicoflavanone
概要
説明
作用機序
Target of Action
4/'-O-Methyllicoflavanone, also known as Macatrichocarpin A, is a compound isolated from the stem bark of Erythrina orientalis . It has been found to show antioxidant activity against DPPH radical . It also exhibits cytotoxic properties against P-388 cells .
Mode of Action
Its antioxidant activity suggests that it may interact with free radicals in the body, neutralizing them and preventing them from causing cellular damage . Its cytotoxic properties against P-388 cells suggest that it may induce cell death in these cells .
Biochemical Pathways
Its antioxidant activity suggests that it may be involved in the body’s oxidative stress response
Pharmacokinetics
It is known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability
Result of Action
The primary result of the action of 4/'-O-Methyllicoflavanone is its antioxidant activity, which can help to protect cells from damage caused by free radicals . Additionally, it has been found to exhibit cytotoxic properties against P-388 cells , suggesting that it may have potential therapeutic applications in the treatment of certain types of cancer.
生化学分析
Biochemical Properties
4/'-O-Methyllicoflavanone plays a significant role in various biochemical reactions. It exhibits cytotoxic properties against P-388 cells, with an IC50 value of 17.98 µg/mL . The compound interacts with several enzymes and proteins, including tyrosinase, which is crucial for melanin synthesis. The interaction with tyrosinase leads to increased enzyme activity and upregulation of tyrosinase expression, which is mediated by the activation of cAMP response element-binding protein (CREB) and extracellular signal-regulated kinases (ERK1/2) .
Cellular Effects
4/‘-O-Methyllicoflavanone has been shown to influence various cellular processes. In B16F10 melanoma cells, it induces melanogenesis by increasing melanin content and enhancing tyrosinase activity . This effect is accompanied by the upregulation of melanogenic proteins and activation of key signaling pathways, such as the CREB and ERK1/2 pathways . Additionally, 4/’-O-Methyllicoflavanone exhibits antioxidant activity, which helps protect cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of 4/‘-O-Methyllicoflavanone involves its interaction with specific biomolecules. The compound binds to tyrosinase, enhancing its activity and promoting melanin synthesis . This binding interaction is facilitated by hydrophobic interactions and hydrogen bonding . Furthermore, 4/’-O-Methyllicoflavanone activates the CREB and ERK1/2 signaling pathways, leading to increased expression of melanogenic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4/‘-O-Methyllicoflavanone have been observed to change over time. The compound is stable under desiccated conditions at -20°C and can be stored for several months . Over time, the cytotoxic and melanogenic effects of 4/’-O-Methyllicoflavanone may vary depending on the experimental conditions and duration of exposure . Long-term studies have shown that the compound maintains its activity and continues to influence cellular functions .
Dosage Effects in Animal Models
The effects of 4/'-O-Methyllicoflavanone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and cytotoxic activities . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
4/'-O-Methyllicoflavanone is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase, which plays a crucial role in melanin synthesis . The compound’s metabolic pathways also involve interactions with other enzymes and cofactors that regulate oxidative stress and cellular metabolism . These interactions can influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 4/‘-O-Methyllicoflavanone is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes and its accumulation in target tissues . The distribution of 4/’-O-Methyllicoflavanone can affect its localization and overall bioavailability .
Subcellular Localization
4/‘-O-Methyllicoflavanone is localized in specific subcellular compartments, where it exerts its activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is crucial for its function, as it allows 4/’-O-Methyllicoflavanone to interact with specific biomolecules and participate in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 4’-O-Methyllicoflavanone can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the methylation of licoflavanone using methylating agents under controlled conditions . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of 4’-O-Methyllicoflavanone involves the extraction of the compound from the stem bark of Erythrina orientalis. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
化学反応の分析
Types of Reactions: 4’-O-Methyllicoflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4’-O-Methyllicoflavanone.
科学的研究の応用
Chemistry: The compound is used as a precursor for synthesizing other flavonoid derivatives.
類似化合物との比較
4’-O-Methyllicoflavanone is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:
Licoflavanone: A precursor to 4’-O-Methyllicoflavanone with similar antioxidant properties.
Sanggenone H: Another flavonoid with comparable antioxidant activity.
Kuwanon E: A flavonoid with similar cytotoxic properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4’-O-Methyllicoflavanone .
特性
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(6-7-18(13)25-3)19-11-17(24)21-16(23)9-15(22)10-20(21)26-19/h4,6-10,19,22-23H,5,11H2,1-3H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVQFBUNCMAMER-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial activity of Macatrichocarpin A?
A: Macatrichocarpin A demonstrated moderate antibacterial activity against a panel of eight pathogenic bacteria. Notably, it exhibited the most potent activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 26.5 μM. []
Q2: What is the source of Macatrichocarpin A?
A: Macatrichocarpin A, along with other prenylated flavanones and dihydrochalcones, was isolated from the acetone extract of the leaves of Macaranga trichocarpa. [, ] This plant is the first reported source of dihydrochalcone derivatives within the Macaranga genus. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


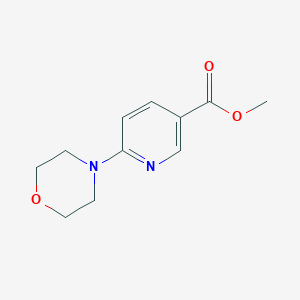
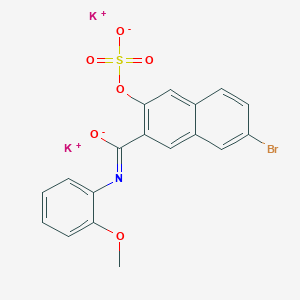
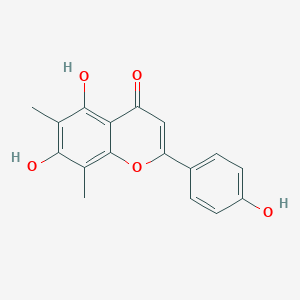
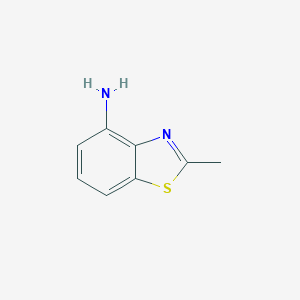

![2-Isopropyl-1H-benzo[d]imidazol-5-amine](/img/structure/B157498.png)
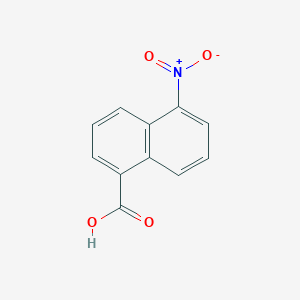
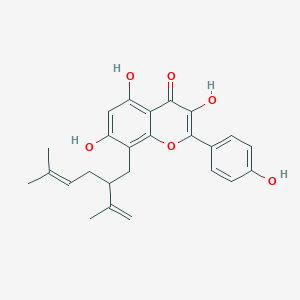
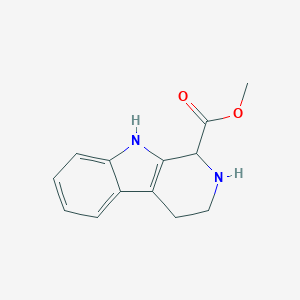

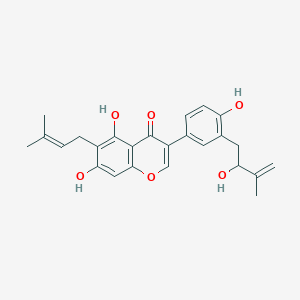
![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)


